molecular formula C9H13N3O B13317575 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13317575
M. Wt: 179.22 g/mol
InChI Key: KOXDUBXYQZFYBX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with cyclopropyl groups at positions 3 and the amine nitrogen.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H13N3O/c1-2-6(1)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,1-5H2,(H,10,11,12)

InChI Key

KOXDUBXYQZFYBX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=NO2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine N-(cyclopropylmethyl) C10H14N3O 192.24 Not reported Dual cyclopropyl groups enhance rigidity and stability
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine N-(1-cyclopropylethyl) C10H15N3O 193.25 Not reported Extended substituent chain; increased lipophilicity
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine N-isopropyl C7H12N3O 166.19 Not reported Bulkier substituent; potential steric hindrance
5-Cyclopropyl-1,2,4-oxadiazol-3-amine No N-substituent C5H7N3O 125.13 Not reported Simplified structure; lower molecular weight
N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox2) N-cyclohexyl, 3-nitrophenyl C14H16N4O3 288.30 131–133 Nitro group introduces electron-withdrawing effects
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine 4-Fluorophenylmethyl C9H8FN3O 193.18 Not reported Fluorine enhances electronegativity and metabolic stability
Key Observations:
  • Substituent Effects : Cyclopropyl groups (target compound) reduce conformational flexibility compared to bulkier groups like cyclohexyl or isopropyl . This rigidity may improve binding specificity in biological systems.
  • Lipophilicity : The N-cyclopropylmethyl group balances lipophilicity, whereas fluorophenyl () or nitrophenyl () substituents increase polarity and electronic effects.

Biological Activity

3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is a novel compound within the oxadiazole family, characterized by its unique structural features, including cyclopropyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail the synthesis, biological activities, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9_9H13_{13}N3_3O
  • Molecular Weight : 179.22 g/mol
  • Structural Features : The compound features a five-membered heterocyclic oxadiazole ring containing two nitrogen atoms and one oxygen atom, with cyclopropyl groups attached to both the nitrogen atom and the oxadiazole ring.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common reagents used in the synthesis include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The cyclization process is crucial for forming the oxadiazole ring structure.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. The mechanism is believed to involve interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Specific tests against various bacterial strains have demonstrated promising results .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation in cancer cells such as RKO and HeLa. The IC50_{50} values for these cell lines indicate moderate potency, making it a candidate for further development in anticancer therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Variations in substituents on the oxadiazole ring or cyclopropyl groups can significantly affect potency and selectivity.

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl groups on nitrogen and oxadiazoleAntimicrobial, Anticancer
3-Cyclopropyl-N-(phenethyl)-1,2,4-oxadiazol-5-aminePhenethyl group instead of cyclopropylEnhanced anticancer activity
3-Cyclobutyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amineCyclobutyl groupDifferent reactivity profile

This table illustrates how modifications to the core structure can lead to variations in biological activity.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against human cancer cell lines using MTS assays. Results indicated an IC50_{50} ranging from 49.79 µM to 113.70 µM across different cell lines .
  • Antimicrobial Testing : In vitro tests against common bacterial strains showed that this compound exhibited significant antibacterial activity at varying concentrations. The results highlighted its potential as a lead compound for developing new antibiotics .

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